molecular formula C22H19BrN2O3 B11556418 4-(benzyloxy)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]benzohydrazide

4-(benzyloxy)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]benzohydrazide

Cat. No.: B11556418
M. Wt: 439.3 g/mol
InChI Key: YATSBRCGBQBZRA-ZVHZXABRSA-N
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Description

4-(benzyloxy)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]benzohydrazide is an organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a benzohydrazide core, which is known for its versatility in forming various derivatives with significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]benzohydrazide typically involves a condensation reaction between 4-(benzyloxy)benzohydrazide and 5-bromo-2-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:

    Preparation of 4-(benzyloxy)benzohydrazide: This intermediate can be synthesized by reacting 4-(benzyloxy)benzoic acid with hydrazine hydrate in the presence of a dehydrating agent like phosphorus oxychloride.

    Condensation Reaction: The 4-(benzyloxy)benzohydrazide is then reacted with 5-bromo-2-methoxybenzaldehyde in ethanol under reflux. The reaction mixture is typically stirred for several hours until the formation of the desired product is complete.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of automated reactors, precise control of reaction parameters (temperature, pressure, and time), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the imine group (C=N) can yield the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-(benzyloxy)benzoic acid or 4-(benzyloxy)benzaldehyde.

    Reduction: Formation of 4-(benzyloxy)-N’-[(5-bromo-2-methoxyphenyl)methyl]benzohydrazide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(benzyloxy)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]benzohydrazide can be used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. The benzohydrazide moiety is known for its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring its derivatives for potential therapeutic uses.

Industry

In the materials science field, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the modification of physical and chemical properties, making it useful in various industrial applications.

Mechanism of Action

The biological activity of 4-(benzyloxy)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]benzohydrazide is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact mechanism of action depends on the specific biological system and the nature of the target.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit enzymes involved in key metabolic pathways, leading to therapeutic effects.

    Receptors: It can bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzyloxy)-N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]benzohydrazide
  • 4-(benzyloxy)-N’-[(E)-(5-fluoro-2-methoxyphenyl)methylidene]benzohydrazide
  • 4-(benzyloxy)-N’-[(E)-(5-methyl-2-methoxyphenyl)methylidene]benzohydrazide

Uniqueness

4-(benzyloxy)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]benzohydrazide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially unique properties.

Properties

Molecular Formula

C22H19BrN2O3

Molecular Weight

439.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-phenylmethoxybenzamide

InChI

InChI=1S/C22H19BrN2O3/c1-27-21-12-9-19(23)13-18(21)14-24-25-22(26)17-7-10-20(11-8-17)28-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H,25,26)/b24-14+

InChI Key

YATSBRCGBQBZRA-ZVHZXABRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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